Glycocholic acid hydrate
Overview
Description
It occurs as a sodium salt in the bile of mammals and is a conjugate of cholic acid with glycine . The compound plays a crucial role in the digestion and absorption of dietary fats.
Mechanism of Action
Target of Action
Glycocholic acid hydrate, also known as 2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-Trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid;hydrate, primarily targets Gastrotropin . Gastrotropin plays a crucial role in the regulation of gastrointestinal motility and secretion.
Mode of Action
This compound acts as a detergent to solubilize fats for absorption . It is a conjugate of cholic acid with glycine, and it is itself absorbed . This interaction with fats and its subsequent absorption is the primary mode of action of this compound.
Biochemical Pathways
This compound is involved in the emulsification of fats . It is a critical regulator in the development of liver diseases, including chronic hepatitis B . The accumulation of bile acids, especially taurocholic acid, promotes HBV replication by impairing CD8+ T and NK cell function in patients with chronic hepatitis B .
Pharmacokinetics
It is known that this compound is absorbed after it solubilizes fats .
Result of Action
The primary result of the action of this compound is the solubilization of fats for absorption . This process aids in the digestion and absorption of dietary fats. It also plays a role in the progression of certain liver diseases .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of food can stimulate hepatic uptake and biliary excretion . Additionally, the compound’s action, efficacy, and stability can be affected by factors such as pH, temperature, and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycocholic acid can be synthesized through the conjugation of cholic acid with glycine. The reaction typically involves the activation of the carboxyl group of cholic acid, followed by its reaction with glycine under mild alkaline conditions .
Industrial Production Methods: In industrial settings, glycocholic acid is often produced by extracting bile from mammals, followed by purification and crystallization processes. The extracted bile is treated to isolate glycocholic acid, which is then purified to obtain the hydrate form .
Types of Reactions:
Oxidation: Glycocholic acid can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form deoxycholic acid derivatives.
Substitution: Glycocholic acid can participate in substitution reactions, where the hydroxyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used for substitution reactions.
Major Products:
Oxidation: Oxidized bile acid derivatives.
Reduction: Deoxycholic acid derivatives.
Substitution: Various substituted bile acid derivatives.
Scientific Research Applications
Glycocholic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules.
Biology: The compound is used to study the emulsification and absorption of fats in biological systems.
Medicine: Glycocholic acid is used in the formulation of drugs to enhance their absorption and bioavailability.
Industry: It is used in the production of detergents and emulsifiers for various industrial applications
Comparison with Similar Compounds
Taurocholic acid: Another bile acid conjugated with taurine instead of glycine.
Deoxycholic acid: A secondary bile acid formed by the bacterial action on cholic acid.
Chenodeoxycholic acid: A primary bile acid involved in the digestion of fats.
Uniqueness: Glycocholic acid is unique due to its specific conjugation with glycine, which imparts distinct physicochemical properties and biological functions compared to other bile acids. Its role in the emulsification and absorption of fats makes it a critical component in the digestive system .
Properties
IUPAC Name |
2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO6.H2O/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29;/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33);1H2/t14-,15+,16-,17-,18+,19+,20-,21+,24+,25+,26-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKPRHOCWKLQPK-ZUHYDKSRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647723 | |
Record name | Glycocholic acid hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1192657-83-2 | |
Record name | Glycocholic acid hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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